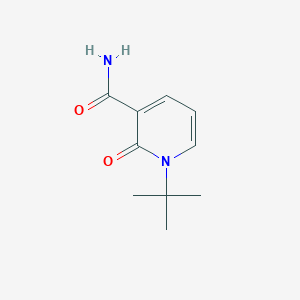

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an oxo group, and a carboxamide group attached to a dihydropyridine ring.

Métodos De Preparación

The synthesis of 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of tert-butylamine with a suitable dihydropyridine precursor. One common method includes the use of tert-butyl isocyanate and 2-oxo-1,2-dihydropyridine-3-carboxylic acid as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride, to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the compound to ensure high purity and yield.

Análisis De Reacciones Químicas

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Reagents such as alkyl halides and strong bases are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, while reduction can produce 2-hydroxy-1,2-dihydropyridine-3-carboxamide.

Aplicaciones Científicas De Investigación

Medicinal Applications

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated for its pharmacological properties, particularly as a 5-HT4 receptor agonist . This receptor plays a crucial role in gastrointestinal motility and cognitive functions.

Case Study: Gastrointestinal Disorders

Research indicates that derivatives of this compound can be effective in treating various gastrointestinal disorders, including:

- Gastroesophageal reflux disease

- Irritable bowel syndrome

- Functional dyspepsia

A study highlighted that compounds with similar structures exhibit improved selectivity and permeability compared to existing treatments, making them promising candidates for drug development .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with appropriate acylating agents. The resulting derivatives can exhibit enhanced biological activity.

Table 1: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Acylation of Pyridine | Tert-butyl isocyanate | 85 |

| Cyclization Reaction | Diethyl malonate | 75 |

| Oxidative Rearrangement | Oxidizing agents (e.g., KMnO4) | 70 |

Other Applications

Beyond medicinal uses, this compound has potential applications in:

- Agricultural Chemistry: As a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.

- Material Science: Its derivatives could be used to create novel polymers or coatings with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can modulate receptor activity in the nervous system, contributing to its potential neuroprotective properties .

Comparación Con Compuestos Similares

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

tert-Butyl 2-oxo-1,2-dihydropyridine-1-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound lacks the tert-butyl group and has a carboxylic acid group instead of a carboxamide group.

3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: This compound has an additional carboxylic acid group at the 4-position of the dihydropyridine ring

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 2108327-51-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on various cell lines, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2, with a molecular weight of approximately 194.23 g/mol. The compound features a pyridine ring structure, which is significant in medicinal chemistry due to its ability to interact with biological targets.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, MTT assays indicated that it effectively inhibited the proliferation of breast cancer cell lines MCF-7 and MDA-MB-468, with notable cytotoxicity observed in specific concentrations .

- Mechanism of Action : Molecular docking studies suggest that this compound binds to the active sites of topoisomerase I (TOPO I), an enzyme critical for DNA replication and transcription. This interaction may disrupt cancer cell proliferation by interfering with DNA processes .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although detailed mechanisms and efficacy are still under investigation.

- Cytotoxicity in Other Cell Lines : Additional research has shown that the compound also affects other tumor cell lines, including HeLa (cervical adenocarcinoma) and HCT116 (colon carcinoma), suggesting broader therapeutic applications.

Data Summary

| Activity | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Antiproliferative | MCF-7 | Not specified | High cytotoxicity observed |

| Antiproliferative | MDA-MB-468 | Not specified | Significant inhibition noted |

| Cytotoxicity | HeLa | 0.55 | Effective against cervical cancer |

| Cytotoxicity | HCT116 | 0.87 | Effective against colon cancer |

Case Studies

In a recent study focusing on the synthesis and evaluation of various derivatives of pyridine compounds, researchers found that modifications to the core structure could enhance biological activity. The study highlighted that derivatives similar to this compound exhibited improved selectivity and potency against specific cancer types .

Propiedades

IUPAC Name |

1-tert-butyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)12-6-4-5-7(8(11)13)9(12)14/h4-6H,1-3H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUKMGRCJSZWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.